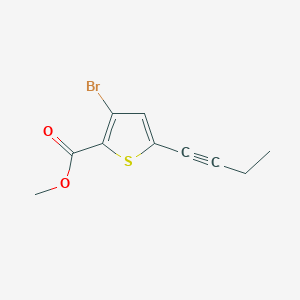
Methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
The synthesis of methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
Methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The but-1-ynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate has several scientific research applications:
Organic Electronics: The compound can be used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are investigated for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to methyl 3-bromo-5-(but-1-ynyl)thiophene-2-carboxylate include other thiophene derivatives with different substituents, such as:
Methyl 3-amino-5-(but-1-ynyl)thiophene-2-carboxylate: Contains an amino group instead of a bromine atom.
Methyl 3-bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate: Contains a different alkynyl group.
Properties
Molecular Formula |
C10H9BrO2S |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-but-1-ynylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H9BrO2S/c1-3-4-5-7-6-8(11)9(14-7)10(12)13-2/h6H,3H2,1-2H3 |
InChI Key |
LEQLRGPYTPPTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC(=C(S1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















